(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone features a piperazine core linked to a 4-methoxybenzo[d]thiazole moiety and a thiophen-2-yl methanone group. Its synthesis typically involves coupling reactions between substituted benzo[d]thiazole-piperazine intermediates and thiophene carbonyl derivatives under conditions such as dichloromethane (DCM) extraction and column chromatography purification with ethyl acetate/hexane systems . Key characterization methods include $^1$H/$^13$C NMR, HRMS, and melting point analysis, which confirm its molecular structure and purity .
This compound belongs to a broader class of piperazine-linked heterocyclic methanones, which are explored for diverse biological activities, including carbonic anhydrase (CA) inhibition and antiviral effects .
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-12-4-2-5-13-15(12)18-17(24-13)20-9-7-19(8-10-20)16(21)14-6-3-11-23-14/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDYJRAPGZHUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxybenzoic acid under acidic conditions.
Piperazine Ring Introduction: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked intermediate.
Thiophene Ring Attachment: Finally, the thiophene ring is introduced by reacting the intermediate with thiophene-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as microwave-assisted synthesis could be employed to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Oxidation of the methoxy group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can produce a hydroxyl derivative.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, the compound has shown potential as an anti-inflammatory agent. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Medicine
In medicine, the compound is being investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound may interact with other molecular targets, such as microbial enzymes, to exert its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares structural similarities with analogs bearing variations in the sulfonyl/aryl substituents on the piperazine ring or heterocyclic moieties. Key examples include:
Table 1: Comparison of Physicochemical Properties
*Estimated based on structural formula.
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in 9ec) increase melting points compared to electron-donating groups (e.g., methoxy in 9ea), likely due to enhanced intermolecular interactions .
- Synthetic Yields : Yields vary significantly (40–86%), influenced by steric and electronic factors during coupling reactions .
Carbonic Anhydrase (CA) Inhibition
Compounds like 9ea–ee () were evaluated for CA inhibition using stopped-flow assays. While data for the target compound are unavailable, analogs with chloro or tert-butyl substituents (e.g., 9ce) showed potent inhibition, suggesting that bulky or electronegative groups enhance binding to CA active sites .
Antiviral Activity
A structurally related compound, (4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone, exhibited anti-HIV activity (EC$_{50}$ = 0.53 μM, selectivity index = 483) . The thiophen-2-yl group may contribute to this activity by facilitating interactions with viral enzymes.
Matrix Metalloproteinase (MMP) Inhibition
Thiazole-piperazine acetamide derivatives (e.g., compounds 13–18 in ) demonstrated MMP inhibitory activity, with methoxy and chloro substituents improving potency. This highlights the importance of aryl group modifications in modulating biological effects .
Biological Activity
The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule characterized by the presence of a benzo[d]thiazole moiety, a piperazine ring, and a thiophene group. This structural configuration suggests a range of potential biological activities, particularly in pharmacology and medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the benzo[d]thiazole moiety : This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine to form 4-methoxybenzo[d]thiazole.
- Piperazine ring formation : The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions.
- Thiophenyl addition : The final step involves the reaction of the piperazinyl derivative with thiophen-2-ylmethanone.
The compound's structure enhances its lipophilicity due to the presence of methoxy groups, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to possess selective cytotoxic activity against various cancer cell lines while demonstrating minimal toxicity towards normal cells. In studies, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds ranged from 2.02 µM to 171.67 µM against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) compared to normal Vero cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4b | A549 | 2.02 |
| Compound 4b | HeLa | 2.059 |
| Compound 4b | MCF-7 | 13.65 |
| Doxorubicin | A549 | 0.88 |
| Doxorubicin | HeLa | 0.33 |
The anticancer activity of these compounds is believed to be mediated through multiple mechanisms:
- Inhibition of tubulin polymerization : This disrupts microtubule dynamics, essential for cell division, thereby inhibiting cancer cell proliferation .
- Interaction with biological targets : Studies have suggested that these compounds may modulate various biological pathways through enzyme inhibition or receptor binding, which could further elucidate their therapeutic potential.
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been associated with a variety of biological activities:
- Anti-inflammatory : Some studies indicate potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Antimicrobial : Certain derivatives have shown promising antibacterial activity through molecular modeling and interactions with bacterial proteins.
Case Studies
- Antitumor Activity Evaluation : A study evaluated a series of thiazole derivatives against human cancer cell lines, noting that modifications in structure led to enhanced antiproliferative activity compared to their precursors.
- Enzyme Inhibition Studies : Interaction studies involving these compounds focus on their binding affinity to various enzymes and receptors, providing insights into their mechanisms of action and potential therapeutic applications.
Q & A
Q. Q1. What are the optimal synthetic routes for (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : React 4-methoxybenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., HCl/ethanol) to form the benzo[d]thiazole core .
Piperazine Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the thiazole ring.
Thiophene Acylation : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the thiophen-2-yl methanone group .
Q. Key Considerations :
Q. Q2. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
Q. Common Pitfalls :
- Overlapping signals in NMR (e.g., piperazine vs. thiazole protons). Use 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. Q3. How can computational methods predict the biological activity of this compound?
Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors, kinases).
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
SAR Analysis : Compare with analogs (e.g., methoxy vs. nitro substituents) to link structural features to activity .
Q. Q4. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer :
- Dynamic Effects : Rotameric states of the piperazine ring cause splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at 50–80°C .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes planar conformations, simplifying splitting .
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., C–S bond lengths: ~1.70 Å in thiazole) .
Q. Q5. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer :
Salt Formation : React with HCl or sodium glycocholate to enhance aqueous solubility (e.g., HCl salt solubility: 12 mg/mL vs. free base: 0.5 mg/mL) .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) for passive diffusion .
Nanoparticle Encapsulation : Use PLGA nanoparticles (particle size: 150 nm, PDI <0.2) to improve plasma half-life .
Q. Q6. How do structural modifications (e.g., substituting methoxy with halogens) affect reactivity and bioactivity?
Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the thiazole ring, enhancing nucleophilic substitution rates (k = 0.15 min⁻¹ for Cl vs. 0.08 min⁻¹ for OMe) .
- Bioactivity Impact : Fluorine substitution improves CNS penetration (e.g., 4-F derivative: IC₅₀ = 12 nM vs. 25 nM for OMe in 5-HT₃ assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
